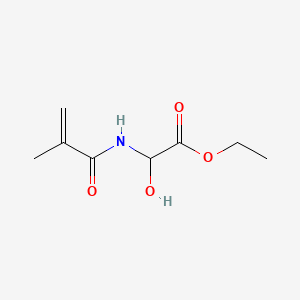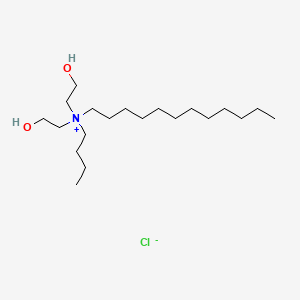
Butyldodecylbis(2-hydroxyethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 299-867-8, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature range of 0-5°C. The product is then purified by recrystallization from methanol or ethanol.
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature and pH levels, and the use of advanced filtration and drying techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals add to monomers like styrene, methyl methacrylate, and acrylonitrile, leading to the formation of polymers.
Copolymerization: It can also initiate copolymerization reactions between different monomers to produce copolymers with desired properties.
Common Reagents and Conditions
Reagents: Monomers such as styrene, methyl methacrylate, acrylonitrile.
Conditions: The decomposition of 2,2’-azobis(2-methylpropionitrile) typically occurs at temperatures ranging from 60-80°C in the presence of the monomers.
Major Products
The major products formed from these reactions are polymers and copolymers, which are used in various applications such as plastics, adhesives, and coatings.
Wissenschaftliche Forschungsanwendungen
2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers and copolymers.
Material Science: The compound is used in the development of new materials with specific properties, such as high strength and thermal stability.
Biomedical Research: It is employed in the preparation of polymeric materials for drug delivery systems and tissue engineering.
Industrial Applications: The compound is used in the production of plastics, adhesives, and coatings, contributing to the development of high-performance materials.
Wirkmechanismus
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals initiate the polymerization process by reacting with monomers, leading to the formation of polymer chains. The molecular targets are the double bonds in the monomers, and the pathways involved include radical addition and chain propagation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Peroxide: Another radical initiator used in polymerization reactions.
Potassium Persulfate: Commonly used in emulsion polymerization.
Azobisisobutyronitrile: Similar in structure and function to 2,2’-azobis(2-methylpropionitrile).
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency in initiating polymerization reactions at relatively low temperatures. It also offers better control over the polymerization process, resulting in polymers with more uniform properties.
Eigenschaften
CAS-Nummer |
93917-87-4 |
|---|---|
Molekularformel |
C20H44ClNO2 |
Molekulargewicht |
366.0 g/mol |
IUPAC-Name |
butyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C20H44NO2.ClH/c1-3-5-7-8-9-10-11-12-13-14-16-21(17-19-22,18-20-23)15-6-4-2;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WADNZJUGYHWZKN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCCC)(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


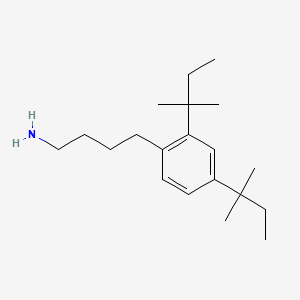

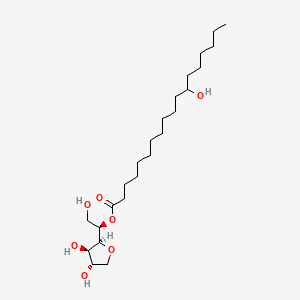
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
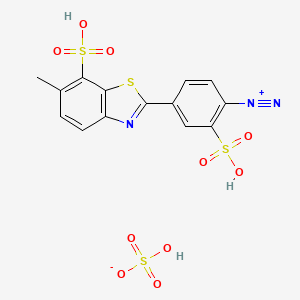
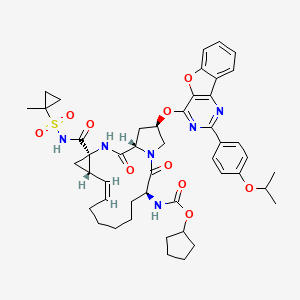
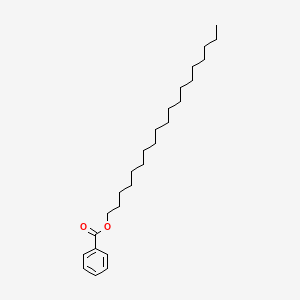

![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)

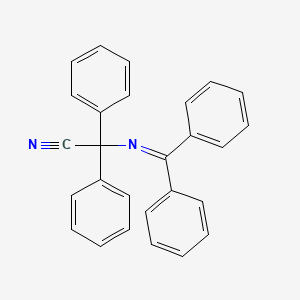
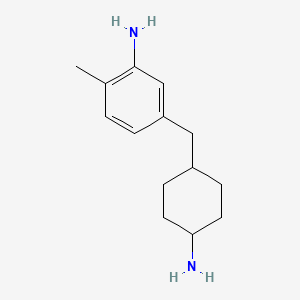
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)
